cis-Stilbene oxide

Catalog No.
S602475
CAS No.
1689-71-0
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Stilbene oxide

CAS Number

1689-71-0

Product Name

cis-Stilbene oxide

IUPAC Name

(2R,3S)-2,3-diphenyloxirane

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+

InChI Key

ARCJQKUWGAZPFX-OKILXGFUSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Synonyms

stilbene oxide, stilbene oxide, (2R-trans)-isomer, stilbene oxide, (2S-trans)-isomer, stilbene oxide, (cis)-isomer, stilbene oxide, (trans)-isomer, stilbene oxide, trans-, stilbene oxide, trans-(+-)-isomer, trans-stilbene oxide

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3

The exact mass of the compound cis-Stilbene oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbene oxide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

cis-Stilbene oxide is a stereodefined diaryl oxirane and a critical building block in stereospecific synthesis, catalytic benchmarking, and biochemical assays. Unlike crude stilbene oxide mixtures, the pure cis-isomer (melting point 38–40 °C) offers a highly strained, sterically distinct epoxide ring that dictates its distinct ring-opening kinetics and enzyme binding affinities compared to its trans counterpart. In industrial and laboratory procurement, it is primarily sourced as a rigid stereochemical probe for epoxide hydrolase profiling, a precursor for alpha-functionalized stilbenes, and a substrate for evaluating enantioselective ring-opening catalysts .

Substituting cis-stilbene oxide with its trans-isomer or unseparated mixtures fundamentally compromises process predictability and assay validity. In synthetic workflows, the trans-isomer suffers from severe off-target ortho-lithiation, whereas the cis-isomer undergoes exclusive alpha-lithiation, directly impacting downstream yields of functionalized derivatives[1]. Furthermore, in drug metabolism and pharmacokinetic (DMPK) profiling, the two isomers are targeted by entirely different enzyme classes: cis-stilbene oxide is the definitive substrate for membrane-bound epoxide hydrolase (mEH), while trans-stilbene oxide is selectively hydrolyzed by soluble epoxide hydrolase (sEH)[2]. Utilizing the wrong isomer or a crude mixture will yield false-positive cross-reactivity and invalidate toxicological data.

Exclusive Alpha-Lithiation for High-Yield Synthetic Functionalization

When synthesizing functionalized stilbene derivatives, the choice of epoxide isomer dictates the regioselectivity of deprotonation. Research demonstrates that cis-stilbene oxide undergoes 100% exclusive alpha-lithiation (benzylic deprotonation) due to reduced steric hindrance. In stark contrast, the trans-isomer suffers from competing ortho-lithiation, yielding up to 64% ortho-lithiated byproducts under identical low-temperature conditions (-98 °C) [1].

Evidence DimensionRegioselectivity of lithiation (alpha vs. ortho)
Target Compound Data100% alpha-lithiation (exclusive benzylic deprotonation)
Comparator Or Baselinetrans-Stilbene oxide (up to 64% ortho-lithiation byproduct)
Quantified DifferenceComplete elimination of ortho-lithiated byproducts with the cis-isomer.
Conditionsn-BuLi/TMEDA in THF at -98 °C.

Procuring the pure cis-isomer is essential for synthesizing alpha-functionalized stilbene derivatives without yield-destroying ortho-substituted byproducts.

Absolute Specificity for Membrane-Bound Epoxide Hydrolase (mEH) Assays

In toxicological and pharmacological profiling, differentiating between epoxide hydrolase (EH) isoforms is critical. cis-Stilbene oxide serves as a highly specific substrate for membrane-bound epoxide hydrolase (mEH), demonstrating an apparent Km of 9.96 µM and Vmax of 7.26 pmol/min/10^7 cells in human mononuclear leukocytes. Conversely, trans-stilbene oxide is exclusively hydrolyzed by soluble epoxide hydrolase (sEH), making the isomers non-interchangeable for isoform-specific assays[1].

Evidence DimensionEnzyme isoform specificity
Target Compound DataSpecific substrate for membrane-bound EH (mEH)
Comparator Or Baselinetrans-Stilbene oxide (specific substrate for soluble EH, sEH)
Quantified DifferenceComplete orthogonal specificity between mEH and sEH based on epoxide stereochemistry.
ConditionsHuman mononuclear leukocyte fractions, pH and temperature optimized assays.

Selecting the exact cis-isomer is mandatory for isolating and quantifying mEH activity without cross-reactivity from sEH in drug metabolism studies.

Distinct Metabolic Activation and Non-Estrogenic Baseline

The stereochemistry of stilbene oxides heavily influences their toxicological profiles upon metabolic activation. When incubated with rat liver microsomes, trans-stilbene oxide undergoes metabolic activation to form hydroxylated metabolites (e.g., trans-4-hydroxystilbene) that exhibit significant estrogenic activity. Under the exact same conditions, cis-stilbene oxide does not form these active metabolites and exhibits zero estrogenic activity[1].

Evidence DimensionEstrogenic activity post-microsomal incubation
Target Compound DataNo estrogenic activity observed
Comparator Or Baselinetrans-Stilbene oxide (exhibits significant estrogenic activity)
Quantified DifferenceBinary divergence in proestrogen activation (inactive cis vs. active trans).
ConditionsRat liver microsome incubation (3-methylcholanthrene-treated) in the presence of NADPH.

For toxicological baselining and endocrine disruptor modeling, the cis-isomer provides a critical non-estrogenic negative control compared to the highly active trans-isomer.

Membrane-Bound Epoxide Hydrolase (mEH) Profiling

Because cis-stilbene oxide is selectively hydrolyzed by mEH rather than sEH, it is a critical substrate for DMPK laboratories conducting enzyme kinetic studies, inhibitor screening, and toxicological profiling of membrane-bound hydrolases in human or animal tissue fractions [1].

Synthesis of Alpha-Functionalized Stilbenes

Leveraging its 100% regioselective alpha-lithiation, cis-stilbene oxide is a highly efficient precursor for synthesizing complex, alpha-substituted stilbene derivatives. It eliminates the need for complex purification steps that would otherwise be required to remove ortho-substituted byproducts generated by the trans-isomer [2].

Endocrine Disruption and Toxicology Baselines

Due to its lack of estrogenic activity following microsomal activation, cis-stilbene oxide serves as a valuable structural control in toxicological assays evaluating the proestrogenic effects of stilbene derivatives and their metabolites[3].

Physical Description

Solid

XLogP3

2.9

UNII

GIX80CN6Z7

Other CAS

1439-07-2

Wikipedia

Cis-stilbene oxide

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023

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